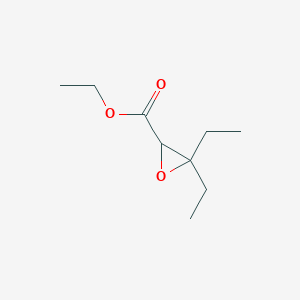
Ethyl 3,3-diethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-diethyloxirane-2-carboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl ester group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-diethyloxirane-2-carboxylate typically involves the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a catalyst. One common method is the use of a rhodium catalyst to facilitate the cyclopropanation of the alkene, followed by oxidation to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-diethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-diethyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethyl 3,3-diethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. The nucleophilic attack on the oxirane ring leads to ring-opening reactions, forming various products depending on the nature of the nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3-dimethyloxirane-2-carboxylate: Similar in structure but with methyl groups instead of ethyl groups.
Ethyl 1,3-dithiane-2-carboxylate: Contains a dithiane ring instead of an oxirane ring
Uniqueness
Ethyl 3,3-diethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ethyl ester group also provides additional functionality for further chemical modifications .
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 3,3-diethyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-4-9(5-2)7(12-9)8(10)11-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
TUICTJSRDHEMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)C(=O)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)




![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
